molecular formula C16H17N3O2 B2753454 Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone CAS No. 1421514-34-2

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2753454
CAS RN: 1421514-34-2
M. Wt: 283.331
InChI Key: SMCUCVLWUZIBOR-UHFFFAOYSA-N
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Description

The compound “Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, single crystals were developed for certain compounds, which allowed for a detailed analysis of their molecular structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, their molecular weights were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Scientific Research Applications

Metabolism and Pharmacokinetics

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone has been studied for its metabolism and pharmacokinetics. For example, Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor related to this compound in rats, dogs, and humans. They found that it is eliminated through both metabolism and renal clearance, suggesting its potential for treating type 2 diabetes (Sharma et al., 2012).

Synthesis and Characterization

The synthesis and characterization of similar compounds have been explored. Feng (2011) synthesized a novel pyridine derivative using a three-component reaction, demonstrating the synthetic versatility of pyridin-2-yl derivatives (Feng, 2011). Additionally, Patel et al. (2011) prepared amide derivatives of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which have variable and modest antimicrobial activity (Patel et al., 2011).

Zinc Complexes and Catalysis

Darbre et al. (2002) synthesized ZnII complexes with ligands related to pyridin-2-yl derivatives. These complexes mimic zinc-dependent class II aldolases and show potential for catalytic applications (Darbre et al., 2002).

Electrocatalysis

Elinson et al. (2006) explored the indirect electrochemical oxidation of piperidin-4-ones, a process that could be relevant for the development of new electrocatalytic applications (Elinson et al., 2006).

Antimicrobial and Antioxidant Activity

Rusnac et al. (2020) investigated unexpected products from a condensation reaction involving pyridine derivatives, finding that some compounds exhibited moderate antifungal activity (Rusnac et al., 2020).

Novel Synthesis Methods

Zhang et al. (2020) reported a new method for synthesizing heterocycles containing both piperidine and pyridine rings, which could be useful for developing more efficient synthetic processes for similar compounds (Zhang et al., 2020).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are nontoxic to human cells .

properties

IUPAC Name

pyridin-2-yl-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(15-5-1-2-9-18-15)19-10-6-13(7-11-19)21-14-4-3-8-17-12-14/h1-5,8-9,12-13H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCUCVLWUZIBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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